LRRK2-IN-12 Exhibits High In Vitro Potency Against G2019S and WT LRRK2 Kinase Activity
LRRK2-IN-12 demonstrates potent inhibition of the pathogenic LRRK2 G2019S mutant in biochemical assays, with a reported IC50 of 0.45 nM . Under comparable assay conditions, the compound's activity against the wild-type (WT) LRRK2 is also high, with an IC50 of 1.1 nM . This yields a calculated WT/G2019S potency ratio of approximately 2.4, indicating a slight preference for the mutant enzyme in this in vitro context.
| Evidence Dimension | In vitro kinase inhibition potency |
|---|---|
| Target Compound Data | IC50: 0.45 nM (LRRK2 G2019S); 1.1 nM (LRRK2 WT) |
| Comparator Or Baseline | IC50: 1.1 nM (LRRK2 WT, as baseline) |
| Quantified Difference | The IC50 for LRRK2 G2019S is 2.4-fold lower than for LRRK2 WT. |
| Conditions | Biochemical assay measuring LRRK2 kinase activity. |
Why This Matters
This specific potency profile provides a defined in vitro benchmark, allowing researchers to select LRRK2-IN-12 for applications where high potency against both the G2019S mutant and WT LRRK2 is required, with a quantifiable preference for the disease-relevant mutant form.
